molecular formula C15H12O4 B290813 1,3-Benzodioxol-5-yl 3-methylbenzoate

1,3-Benzodioxol-5-yl 3-methylbenzoate

Cat. No.: B290813
M. Wt: 256.25 g/mol
InChI Key: ZUJXSVABWMVHBH-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl 3-methylbenzoate is a chemical compound of interest in scientific research, built around the 1,3-benzodioxole scaffold. This core structure is naturally occurring and has been extensively investigated for its diverse biological activities. Researchers value 1,3-benzodioxole derivatives as versatile intermediates in developing novel active molecules . The 1,3-benzodioxole moiety is a key pharmacophore in compounds evaluated for various therapeutic applications. Notably, structurally similar benzodioxol-containing molecules have demonstrated significant potential as alpha-amylase inhibitors, a target for managing type 2 diabetes, and have shown specific cytotoxicity against cancer cell lines in vitro . In the field of agrochemicals, certain N-(benzo[d][1,3]dioxol-5-yl) acetamide derivatives have been identified as potent auxin receptor agonists. These compounds can profoundly promote root growth in plants, suggesting their utility in developing next-generation plant growth regulators . The structural complexity of this compound, which combines a 1,3-benzodioxol-5-yl group with a 3-methylbenzoate ester, makes it a valuable building block for further chemical exploration and synthesis. It is well-suited for use in method development, analytical testing, and as a precursor in organic synthesis projects . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 3-methylbenzoate

InChI

InChI=1S/C15H12O4/c1-10-3-2-4-11(7-10)15(16)19-12-5-6-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3

InChI Key

ZUJXSVABWMVHBH-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity and Selectivity

  • Compound 9j (1,3-Benzodioxol-5-yl-substituted inhibitor) : Exhibits potent inhibitory activity against SsCK1 (IC₅₀ = 1.4 μM) with high selectivity, attributed to the para-hydroxyl group and bulky 1,3-benzodioxol-5-yl substituent .
  • Compound 9h (Same benzodioxole substituent) : Shows reduced activity (IC₅₀ = 6.6 μM for SsCK1), suggesting that substituent positioning on the arylidene moiety critically impacts potency .
  • Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one): A synthetic cathinone with psychoactive effects, demonstrating how the benzodioxole group, when combined with an amine, confers stimulant properties akin to MDMA .

Electronic and Structural Properties

  • The benzodioxole ring contributes to charge delocalization .
  • MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine): Shares the benzodioxole core but lacks ester functionality. Its amine group enhances interaction with monoamine transporters, contrasting with the hydrolytic susceptibility of ester groups .

Enzymatic Inhibition and Pharmacokinetics

  • 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole : Demonstrates 38.5% acetylcholinesterase (AChE) inhibition, highlighting the benzodioxole group's role in enhancing binding affinity .

Data Table: Key Comparative Parameters

Compound Structure/Substituent Bioactivity (IC₅₀ or % Inhibition) Key Functional Group Reference
1,3-Benzodioxol-5-yl 3-methylbenzoate Ester-linked 3-methylbenzoate Not reported Ester -
Compound 9j 1,3-Benzodioxol-5-yl + hydroxyl SsCK1: 1.4 μM Hydroxyl/benzodioxole
Eutylone 1,3-Benzodioxol-5-yl + amine Psychoactive (similar to MDMA) Amine
1-(1,3-Benzodioxol-5-yl)thiourea Thiourea-linked benzodioxole HOMO-LUMO gap: 4.25 eV Thiourea
MBDB 1,3-Benzodioxol-5-yl + butanamine Serotonin/norepinephrine reuptake inhibition Amine

Research Findings and Implications

Substituent Positioning : The bioactivity of benzodioxole derivatives is highly sensitive to substituent placement. For example, para-substituted hydroxyl groups enhance selectivity (e.g., Compound 9j), while meta-substitution reduces potency (Compound 9h) .

Functional Group Impact : Ester groups, as in this compound, may confer metabolic instability due to hydrolysis, whereas amine or thiourea derivatives exhibit stronger receptor interactions .

Pharmacological Potential: Benzodioxole-containing compounds show broad applicability, from kinase inhibitors to psychoactive agents, suggesting that 3-methylbenzoate derivatives warrant exploration in enzyme inhibition or neuropharmacology .

Preparation Methods

Reaction Mechanism and Procedure

The most straightforward method involves converting 3-methylbenzoic acid to its acyl chloride derivative, followed by nucleophilic attack by the phenolic oxygen of sesamol. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) serves as the chlorinating agent, with the latter offering milder conditions. For instance, 3-methylbenzoic acid (1.0 equiv) is refluxed with oxalyl chloride (1.3 equiv) in anhydrous dichloromethane (DCM) under nitrogen, yielding 3-methylbenzoyl chloride. Subsequent addition of sesamol (1.2 equiv) and triethylamine (Et₃N, 2.0 equiv) as a base facilitates ester bond formation at 0–25°C.

Optimization and Yield

Key variables include solvent choice, stoichiometry, and reaction time. Using DCM or acetonitrile (CH₃CN) as solvents, the reaction achieves 85–92% yield after 4–6 hours. Excess sesamol (1.5 equiv) improves conversion, while prolonged reaction times (>8 hours) risk side products like diaryl ethers. Purification via silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures affords the title compound in >99% purity.

Steglich Esterification

Coupling Reagents and Conditions

For acid- and base-sensitive substrates, the Steglich method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. 3-Methylbenzoic acid (1.0 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) are stirred in dry DCM at 0°C for 30 minutes. Sesamol (1.1 equiv) is then added, and the mixture is warmed to room temperature for 12–24 hours.

Performance Metrics

This method achieves 88–94% yield with minimal byproducts, as DCC traps water to prevent hydrolysis. However, the necessity to remove dicyclohexylurea (DCU) by filtration and the cost of DMAP limit scalability. Small-scale syntheses (≤100 mmol) report 92–95% purity after aqueous workup.

TPPO/Oxalyl Chloride Activation

Innovative Protocol from Recent Literature

A novel approach utilizes triphenylphosphine oxide (TPPO) and oxalyl chloride to activate 3-methylbenzoic acid directly. In acetonitrile, TPPO (1.0 equiv) and (COCl)₂ (1.3 equiv) generate a reactive intermediate at room temperature within 1 hour. Sesamol (1.3 equiv) is introduced, and the reaction is quenched with Et₃N, yielding 89–93% of the ester.

Advantages Over Traditional Methods

This one-pot protocol eliminates the need to isolate acyl chlorides, reducing handling risks and procedural steps. Solvent screening shows CH₃CN outperforms toluene or DCM, likely due to better solubility of TPPO. Scaling to 1 mol maintains 90% yield, making this method industrially viable.

Comparative Analysis of Methods

Method Reagents Solvent Time (h) Yield (%) Purity (%)
Acyl Chloride(COCl)₂, Et₃NDCM4–685–92>99
SteglichDCC, DMAPDCM12–2488–9492–95
TPPO/(COCl)₂TPPO, (COCl)₂, Et₃NCH₃CN1–289–9395–98

Key Observations :

  • The TPPO/(COCl)₂ method offers the shortest reaction time and highest scalability, albeit with marginally lower yields than Steglich coupling.

  • Acyl chloride-mediated routes provide excellent purity but require stringent moisture control.

  • Steglich esterification remains optimal for lab-scale syntheses prioritizing minimal side reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Benzodioxol-5-yl 3-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification between 1,3-benzodioxol-5-ol and 3-methylbenzoyl chloride. Key steps include:

  • Catalyst Selection : Use of Lewis acids (e.g., TiCl₄) for activating the carbonyl group .
  • Solvent Optimization : Dry dichloromethane or acetone under inert atmospheres to minimize side reactions .
  • Temperature Control : Cooling to -10°C during critical steps to prevent decomposition .
  • Yield Improvement : Purification via column chromatography (e.g., hexane/ether gradients) and recrystallization .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkage and substituent positions. For example, the methyl group on the benzoate moiety appears as a singlet at ~2.3 ppm .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., dihedral angles between benzodioxole and benzoate groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₆H₁₂O₄) .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • Storage : Keep in sealed containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents or ¹³C-enriched reagents to clarify coupling patterns .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
  • 2D NMR Techniques : COSY and NOESY to identify through-space interactions in complex derivatives .

Q. What strategies are effective in studying the biological interactions of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Radiolabeled ligands (e.g., ³H or ¹⁴C) to quantify affinity for targets like GPCRs or enzymes .
  • Metabolic Stability Tests : Incubation with liver microsomes to assess cytochrome P450-mediated degradation .
  • ADME Profiling : LC-MS/MS to track absorption, distribution, and excretion in model organisms .

Q. How do substituent modifications (e.g., halogenation) affect the compound’s reactivity and pharmacological profile?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce halogens (e.g., F, Cl) at the benzoate ring via Friedel-Crafts reactions, monitoring regioselectivity with HPLC .
  • SAR Studies : Compare IC₅₀ values in enzyme inhibition assays to correlate substituent effects with activity .
  • Computational Docking : AutoDock Vina to predict binding modes of halogenated derivatives to target proteins .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Batch Reactor Optimization : Adjust stirring rates and heat transfer to maintain exothermic reaction control .
  • Green Chemistry Approaches : Replace hazardous solvents (e.g., DCM) with ionic liquids or supercritical CO₂ .
  • Purity Standards : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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